molecular formula C6H4O3S B3025415 Thieno[3,4-c]furan-1,3(4H,6H)-dione CAS No. 75532-25-1

Thieno[3,4-c]furan-1,3(4H,6H)-dione

Cat. No. B3025415
CAS RN: 75532-25-1
M. Wt: 156.16 g/mol
InChI Key: OEPDMUMGYXMSJZ-UHFFFAOYSA-N
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Patent
US07423057B2

Procedure details

A solution of 3-hydroxy tetrahydro thiophene-3,4-dicarboxylicacid-4-methylester (2.87 g, 14.9 mmol) in acetic anhydride (20 ml) was refluxed for 4 h. The reaction mixture was filtered and concentrated under reduce pressure. The solid residue was triturated with acetone, dried with Na2SO4 and concentrated in vacuo. The solid product was recrystallized from benzene to give 2,5-dihydrothiophene-3,4-dicarboxylic anhydride in 26% yield.
Name
3-hydroxy tetrahydro thiophene-3,4-dicarboxylicacid-4-methylester
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]([CH:5]1[CH2:9][S:8][CH2:7][C:6]1(O)[C:10]([OH:12])=[O:11])=[O:4]>C(OC(=O)C)(=O)C>[S:8]1[CH2:7][C:6]2[C:10]([O:12][C:3](=[O:4])[C:5]=2[CH2:9]1)=[O:11]

Inputs

Step One
Name
3-hydroxy tetrahydro thiophene-3,4-dicarboxylicacid-4-methylester
Quantity
2.87 g
Type
reactant
Smiles
COC(=O)C1C(CSC1)(C(=O)O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with acetone
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid product was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
S1CC2=C(C1)C(=O)OC2=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.